1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea
Description
Historical Development of Heteroaryl Urea Derivatives
The synthesis of urea derivatives dates to Friedrich Wöhler’s 1828 landmark synthesis of urea from inorganic precursors, which dismantled vitalism and established organic chemistry as a scientific discipline. Over time, chemists recognized the urea functional group’s capacity to engage in hydrogen bonding, making it a strategic pharmacophore. Early 20th-century work focused on aryl ureas, but the late 1990s saw a shift toward heteroaryl systems due to their enhanced solubility and binding specificity.
A breakthrough occurred with the development of chlorosulfonyl isocyanate-mediated one-pot syntheses, enabling efficient access to diverse heteroaryl ureas. For example, Reddy et al. demonstrated that aryl and heteroaryl amines could react with isocyanates under mild conditions, yielding substituted ureas in 84–94% yields. This methodology laid the groundwork for contemporary libraries of compounds like 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea, which combine aromatic and heteroaromatic motifs.
Parallel advances in parallel synthesis, exemplified by the work on aryl-heteroaryl ureas (AHUs) targeting insulin-like growth factor-1 receptor (IGF-1R), underscored the scaffold’s adaptability. Researchers found that replacing phenyl groups with heterocycles like quinolines or benzimidazoles modulated receptor affinity and selectivity. These efforts collectively established heteroaryl ureas as a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry.
Significance of Dual-Heterocyclic Ureas in Medicinal Chemistry
Dual-heterocyclic ureas leverage the electronic and steric properties of two distinct heteroaromatic systems to optimize target engagement. For instance, benzimidazole- and oxadiazole-containing ureas exhibit low nanomolar activity as formyl peptide receptor 2 (FPR2) agonists, attributed to their hydrogen-bonding networks and π-π stacking interactions. Similarly, AHUs bearing 4-aminoquinaldine cores inhibit IGF-1R autophosphorylation by occupying hydrophobic pockets adjacent to ATP-binding sites.
The combination of furan and thiophene in this compound introduces complementary electronic effects. Furan’s oxygen atom provides a hydrogen-bond acceptor, while thiophene’s sulfur enhances lipophilicity and metabolic stability. This balance is critical for optimizing pharmacokinetic profiles, as demonstrated in analogs where furan-thiophene hybrids improved membrane permeability compared to purely aromatic counterparts.
Table 1. Key Pharmacological Properties of Heteroaryl Ureas
| Heterocycle Pair | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzimidazole-Oxadiazole | FPR2 | 8–12 nM | |
| Quinoline-Pyridine | IGF-1R | 15–30 μM | |
| Furan-Thiophene | Not yet reported | – | – |
Structural Significance of Furan-Thiophene Hybrid Systems
The furan-thiophene motif in this compound offers unique stereoelectronic properties. Furan’s electron-rich oxygen participates in hydrogen bonds with protein residues, while thiophene’s polarizable sulfur atom engages in van der Waals interactions. Overlay studies of similar compounds reveal that the furan ring’s planarity aligns with aromatic residues in binding pockets, whereas the thiophene’s slight puckering accommodates steric constraints.
The hydroxyethyl spacer between the furan-phenyl group and urea linkage introduces conformational flexibility, potentially enabling adaptation to dynamic binding sites. Computational analyses of analogous structures suggest that this spacer mitigates torsional strain, allowing optimal orientation of the heterocycles. Additionally, the methylene group in the thiophene-methyl substituent may enhance metabolic stability by shielding the urea from hydrolytic enzymes.
Structural Comparisons
- Furan : Planar, oxygen-mediated hydrogen bonding, moderate dipole moment.
- Thiophene : Slightly non-planar, sulfur-induced lipophilicity, higher polarizability.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(12-20-18(22)19-11-15-3-2-10-24-15)13-5-7-14(8-6-13)17-4-1-9-23-17/h1-10,16,21H,11-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZVMFNOPYXLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-yl Phenyl Intermediate: This step involves the coupling of furan and phenyl groups under specific conditions, often using catalysts like palladium in a Suzuki-Miyaura coupling reaction.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Urea Formation: Finally, the thiophen-2-yl methyl group is introduced through a reaction with isocyanate, forming the urea linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carbonyl groups to form alcohols.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dichloromethane or ethanol. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene moieties have shown effectiveness against various bacterial strains and fungi, suggesting potential as novel antimicrobial agents .
Case Study:
A study evaluated the antibacterial properties of various urea derivatives, including those with furan and thiophene substitutions. Results demonstrated that these compounds inhibited the growth of pathogenic bacteria, with specific structural features enhancing their activity .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies have shown that related structures can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the furan and thiophene rings appears to play a crucial role in enhancing cytotoxicity against different cancer cell lines .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SGC-7901 | 2.69 | Telomerase inhibition |
| Compound B | MGC-803 | 1.50 | Apoptosis induction |
| 1-{...} | Various | Varies | Cell cycle arrest |
Neuropharmacology
The compound's structural characteristics may allow it to interact with neuropeptide systems, potentially influencing neurological pathways associated with stress and appetite regulation. Research on similar compounds suggests they could serve as antagonists in neuropeptide receptor systems, which could lead to therapeutic strategies for disorders such as anxiety and obesity .
Anti-inflammatory Effects
Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties. The modulation of inflammatory pathways could provide a basis for developing treatments for chronic inflammatory diseases .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials, including polymers with specific thermal and mechanical properties. Research into its incorporation into polymer matrices has shown promise for creating materials with enhanced durability and resistance to environmental degradation .
Applications in Material Development:
- Coatings: Enhanced protective coatings for industrial applications.
- Composites: Improved strength and flexibility in composite materials.
Mechanism of Action
The mechanism of action for 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyethyl and urea groups can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The absence of electron-withdrawing groups (e.g., -CF₃ in ) may reduce metabolic stability but increase binding flexibility.
Physicochemical Properties
- Lipophilicity : The thiophen-2-ylmethyl group increases lipophilicity compared to ’s methoxyphenyl but remains less hydrophobic than ’s trifluoromethylphenyl analog.
- Hydrogen Bonding: The hydroxyethyl and urea motifs provide multiple hydrogen-bond donors/acceptors, similar to and .
- Molecular Weight : At ~342 g/mol, the compound falls within the "drug-like" range (200–500 g/mol), unlike higher-weight derivatives in and .
Biological Activity
The compound 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea is a novel urea derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.39 g/mol. The structure features a furan ring, a phenolic hydroxyl group, and a thiophenyl moiety, which contribute to its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.39 g/mol |
| Functional Groups | Urea, Furan, Thiophenyl |
Anticancer Properties
Recent studies have indicated that urea derivatives exhibit promising anticancer activity. For instance, compounds similar to our target have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) .
Case Study: Antitumor Activity
A related urea derivative demonstrated GI50 values ranging from 1.7 to 28.7 µM against different cancer cell lines, indicating selective cytotoxicity . Such findings suggest that the compound may possess similar or enhanced antitumor properties.
Antimicrobial Activity
The furan and thiophene moieties in the compound are known to contribute to antimicrobial properties. Studies have reported that derivatives incorporating these structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Listeria monocytogenes | 16 µg/mL |
The biological activity of thiourea and urea derivatives often involves the inhibition of key enzymes or pathways in target cells. For instance, some compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Anti-inflammatory Effects
Emerging research indicates that compounds with similar structures also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This could position the compound as a dual-action therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
